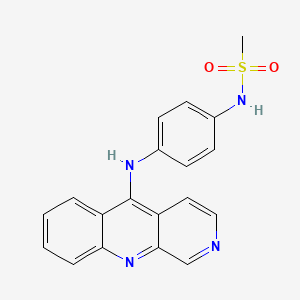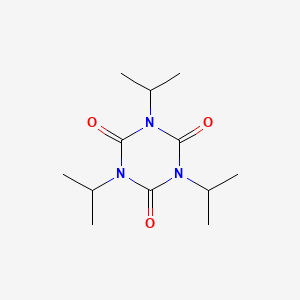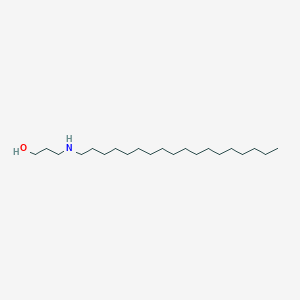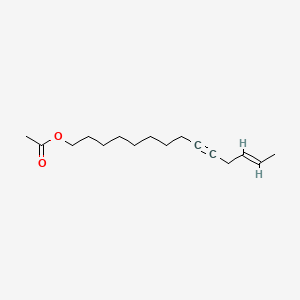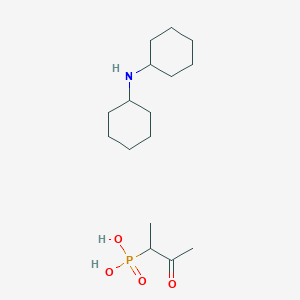
N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid is a compound with the molecular formula C16H32NO4P. It is known for its unique chemical structure, which combines an amine group with a phosphonic acid group. This compound is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid typically involves the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 3-oxobutan-2-ylphosphonic acid under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical reactions under optimized conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and phosphonates.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of N-cyclohexylcyclohexanamine and 3-oxobutan-2-ylphosphonic acid, such as oxides, amines, and substituted phosphonates.
Aplicaciones Científicas De Investigación
N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid include:
- N-cyclohexylcyclohexanamine
- 3-oxobutan-2-ylphosphonic acid
- Cyclohexylamine derivatives
- Phosphonic acid derivatives
Uniqueness
What sets this compound apart from these similar compounds is its combined structure, which imparts unique chemical and physical properties. This combination allows it to participate in a broader range of reactions and applications, making it a valuable compound in scientific research.
Propiedades
Número CAS |
68064-35-7 |
|---|---|
Fórmula molecular |
C16H32NO4P |
Peso molecular |
333.40 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;3-oxobutan-2-ylphosphonic acid |
InChI |
InChI=1S/C12H23N.C4H9O4P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(5)4(2)9(6,7)8/h11-13H,1-10H2;4H,1-2H3,(H2,6,7,8) |
Clave InChI |
HINRIFSPWZKVIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)P(=O)(O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)

